Technical Whitepaper: 3-(2-Benzoxazolyl)umbelliferyl Acetate as a Fluorogenic Probe
Technical Whitepaper: 3-(2-Benzoxazolyl)umbelliferyl Acetate as a Fluorogenic Probe
Executive Summary
3-(2-Benzoxazolyl)umbelliferyl acetate (CAS: 97004-78-9) is a specialized fluorogenic substrate designed for the high-sensitivity detection of esterase and lipase activity. Unlike standard 4-methylumbelliferyl acetate (MUA), this probe incorporates a benzoxazole moiety at the 3-position of the coumarin ring. This structural modification confers two critical advantages: a bathochromic shift in excitation wavelength (allowing excitation near 360–400 nm) and a lower pKa (~6.5–7.0) for the hydroxyl group. These properties render the hydrolysis product, 3-(2-benzoxazolyl)-7-hydroxycoumarin , highly fluorescent at physiological pH (7.4), eliminating the need for the alkaline "stop" step required by conventional coumarin probes.
Part 1: Chemical Identity & Physicochemical Properties
The probe exists as a non-fluorescent ester which, upon enzymatic hydrolysis, releases the highly fluorescent fluorophore.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 3-(2-Benzoxazolyl)-7-acetoxycoumarin |
| Synonyms | 3-(2-Benzoxazolyl)umbelliferyl acetate; Bz-Umb-Ac |
| CAS Number | 97004-78-9 |
| Molecular Formula | C₁₈H₁₁NO₅ |
| Molecular Weight | 321.28 g/mol |
| Solubility | Soluble in DMSO, DMF (>10 mg/mL); Insoluble in water |
| Purity Grade | ≥98% (HPLC) recommended for kinetic assays |
| Storage | -20°C, desiccated, protected from light |
Spectral Characteristics
The benzoxazole substituent extends the conjugated system of the coumarin core, resulting in distinct spectral properties compared to the parent umbelliferone.
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Substrate (Acetate): Non-fluorescent (fluorescence is quenched by the ester bond).
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Product (Phenol/Anion): Strongly fluorescent.[1]
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Excitation Max: 360–370 nm (Tail extends to 405 nm, allowing violet laser excitation).
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Emission Max: 450–465 nm (Bright Blue-Green).
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Stokes Shift: ~90 nm.
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Part 2: Mechanism of Action
The utility of this probe relies on the specific hydrolysis of the acetate ester bond by intracellular or purified esterases (EC 3.1.1.1). The reaction is irreversible under physiological conditions.
Figure 1: Hydrolysis Pathway
Caption: Enzymatic conversion of the non-fluorescent acetate precursor to the fluorescent phenol product.
Scientific Rationale: The pKa Advantage
Standard umbelliferone has a pKa of ~7.[2]8. At pH 7.4, a significant portion exists in the protonated (non-fluorescent) phenol form. The electron-withdrawing benzoxazole group in this probe lowers the pKa of the 7-hydroxyl group to <7.0. Consequently, at pH 7.4, the product exists primarily as the highly fluorescent phenolate anion, allowing for continuous, real-time kinetic monitoring without pH adjustment.
Part 3: Synthesis Methodology
For researchers requiring custom synthesis or validation, the compound is typically accessible via a modified Pechmann Condensation .
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Precursors: Resorcinol (1 eq) and Ethyl 2-(benzoxazol-2-yl)acetate (1 eq).
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Catalyst: Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA).
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Reaction:
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Mix precursors in acid catalyst.
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Heat to 90–100°C for 2–4 hours.
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Pour into crushed ice to precipitate the 3-(2-benzoxazolyl)-7-hydroxycoumarin intermediate.
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Acetylation:
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React the intermediate with Acetic Anhydride in Pyridine (1:1) at reflux for 1 hour.
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Recrystallize from ethanol/DMF to obtain the final acetate ester.
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Part 4: Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 10 mM stock solution.
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Weigh 3.21 mg of 3-(2-Benzoxazolyl)umbelliferyl acetate.
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Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
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Note: Avoid ethanol/methanol for stock storage as transesterification can occur over long periods.
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Aliquot into amber tubes and store at -20°C. Stable for 6 months.
Enzymatic Activity Assay (96-Well Plate)
Objective: Determine esterase kinetics (Km/Vmax) or screen inhibitors.
Workflow Diagram:
Caption: Step-by-step workflow for high-throughput microplate esterase assays.
Detailed Steps:
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Buffer: Use PBS (pH 7.[3]4) or Tris-HCl (pH 7.5). Avoid buffers with high background fluorescence.
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Substrate Prep: Dilute the 10 mM DMSO stock into the buffer to a concentration of 20–100 µM.
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Critical: Keep DMSO concentration < 1% in the final assay to avoid enzyme denaturation.
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Reaction Setup:
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Add 50 µL of enzyme solution (or cell lysate) to the well.
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Add 50 µL of substrate solution.
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Measurement: Immediately place in a fluorescence microplate reader.
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Ex: 365 nm (Bandwidth 9 nm)
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Em: 460 nm (Bandwidth 20 nm)
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Mode: Kinetic (read every 30-60 seconds for 20 minutes).
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Live Cell Viability Imaging
This probe is cell-permeable.[1] Inside viable cells, ubiquitous esterases hydrolyze the acetate, trapping the fluorescent product.
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Cell Culture: Grow adherent cells (e.g., HeLa, CHO) on coverslips.
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Staining: Replace media with PBS containing 5–10 µM probe.
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Incubation: Incubate for 10–20 minutes at 37°C.
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Wash: Wash 2x with PBS to remove extracellular substrate.
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Imaging: Image immediately using a DAPI or BFP filter set (Ex ~360 nm).
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Interpretation: Viable cells fluoresce bright blue-green. Dead cells show minimal fluorescence due to esterase leakage and lack of metabolic turnover.
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Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis (autohydrolysis) | Ensure buffer pH is < 8.0. Prepare working solutions immediately before use.[3][4] Do not store diluted substrate. |
| Low Signal | Substrate precipitation | Check for turbidity. If observed, increase DMSO concentration slightly (up to 2%) or add 0.01% Pluronic F-127. |
| Signal Decay | Photobleaching | The benzoxazolyl derivative is relatively photostable, but minimize laser power/exposure time during time-lapse imaging. |
| Inconsistent Kinetics | Inner filter effect | If substrate concentration is >100 µM, absorption may attenuate excitation. Dilute substrate.[4] |
References
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Taniguchi, M., & Lindsey, J. S. (2018).[5][6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[5][6] Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: Benzyl acetate (Structural Analog/Precursor Data). Retrieved from [Link]
Sources
- 1. 3-Azido-7-hydroxycoumarin | Fluorescent Dyes: Tocris Bioscience [rndsystems.com]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 6. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
